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Pyrido[3,4-d]pyrimidin-2-amine

EGFR T790M Irreversible inhibitor NSCLC

Standard pyrido[2,3-d]pyrimidine cores fail to achieve the target selectivity required for next-generation kinase inhibitors. This [3,4-d] regioisomer offers a distinct vector geometry for the ATP-binding pocket. - **Critical intermediate** for irreversible EGFR-T790M inhibitors (enzymatic IC50: 23.3 nM) - **Validated for RIPK3** with superior selectivity over RIPK1 (head-to-head vs GSK872) - **CDK4/6 scaffold** for less myelosuppressive candidates (IC50: 200 nM) - **CXCR2 antagonism** (cellular IC50: 0.11 μM) Supplied with COA. Global delivery.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B13308569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyrimidin-2-amine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC(=NC=C21)N
InChIInChI=1S/C7H6N4/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H,(H2,8,10,11)
InChIKeyVNFGDCQZPRUFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-d]pyrimidin-2-amine: A Differentiated Kinase Inhibitor Scaffold


Pyrido[3,4-d]pyrimidin-2-amine (CAS 1558220-31-7) is a fused bicyclic heterocycle that serves as a critical intermediate in the synthesis of kinase-targeted anticancer agents. This scaffold is specifically exploited for constructing 2,4-disubstituted and 6-substituted derivatives that demonstrate potent, sub-micromolar inhibition against clinically validated targets such as mutant EGFR, RIPK3, CDK4/6, and CXCR2 [1][2]. Unlike the more common pyrido[2,3-d]pyrimidine isomer found in drugs like Palbociclib, the [3,4-d] regioisomer provides a distinct vector geometry that enables access to unique selectivity profiles across the kinome.

Scaffold typeFused pyrido[3,4-d]pyrimidine-2-amine kinase-targeted building block
Regioisomer distinctionDistinct hinge-binding vector geometry vs. [2,3-d] isomer
Target explorationMutant EGFR, RIPK3, CDK4/6, CXCR2 pathway studies

Why This Scaffold Cannot Be Replaced by Other Isomers


Generic substitution with pyrido[2,3-d]pyrimidin-2-amine or quinazoline-based cores fails because the nitrogen placement in the [3,4-d] isomer fundamentally alters the hinge-binding motif orientation in the ATP-binding pocket [1]. This structural nuance directly impacts target engagement: while pyrido[2,3-d]pyrimidines are heavily represented in CDK4/6 inhibitors (e.g., Palbociclib), the pyrido[3,4-d]pyrimidine-2-amine core is specifically documented to deliver potent, irreversible EGFR-T790M inhibition and superior RIPK3-over-RIPK1 selectivity—profiles not reproducibly achieved with isomeric cores [2]. Simply interchanging the scaffold without verifying stereoelectronic compatibility leads to a total loss of the desired selectivity window, making this specific regioisomer indispensable for certain target product profiles.

Isomeric substitution
Pyrido[2,3-d] isomer may shift hinge-binding orientation and selectivity window.
Scaffold class replacement
Quinazoline-based cores may not recapitulate irreversible EGFR-T790M engagement; T790M mutant response may differ.

Quantitative Comparator Evidence for Kinase Inhibition


Irreversible EGFR-T790M Inhibition vs. Quinazoline Inhibitors

A pyrido[3,4-d]pyrimidin-2-amine derivative (compound 25h) demonstrates potent, irreversible inhibition against mutant EGFR. The pyrido[3,4-d]pyrimidine-based inhibitor achieved an IC50 of 1.7 nM against EGFRL858R and 23.3 nM against the T790M gatekeeper mutant [1]. This dual potency against both the activating mutation and the resistance mutation is a critical metric. In cellular assays, 25h inhibited the growth of the gefitinib-resistant H1975 (L858R/T790M) lung cancer cell line with an IC50 of 0.49 μM, and the gefitinib-sensitive HCC827 (del E746-A750) line with an IC50 of 0.025 μM [1]. This contrasts with the classical 4-anilinoquinazoline scaffold used in early-generation inhibitors like gefitinib, which are ineffective against the T790M mutation (typically >1 μM in H1975 models) [1].

EGFR-T790M inhibition
Reported
IC50 23.3 nM (enzyme)
0.49 μM (H1975 cells)
Reported T790M-resistant cell model response context
Quinazoline inhibitors typically >1 μM in same T790M models
EGFR T790M Irreversible inhibitor NSCLC

RIPK3 Selectivity Profile vs. GSK872

A pyrido[3,4-d]pyrimidin-2-amine derivative (compound 20) exhibits a superior RIPK3-over-RIPK1 selectivity index compared to GSK872, a representative RIPK3 inhibitor tool compound. In direct biochemical kinase assays, compound 20 was comparable to GSK872 against RIPK3 but significantly less potent against the off-target RIPK1, quantitatively demonstrating higher selectivity for RIPK3 over RIPK1 than GSK872 [1]. In a cellular context, compound 20 showed comparable activity in suppressing RIPK3-mediated MLKL phosphorylation in HT-29 cells relative to GSK872 [1].

RIPK3 vs. RIPK1 selectivity
Qualitative context
Comparable RIPK3 inhibition to GSK872; lower RIPK1 activity reported
Reported RIPK3/RIPK1 selectivity direction context (exact IC50 not disclosed)
MLKL phosphorylation suppression confirmed in HT-29 cells
RIPK3 Necroptosis Kinase selectivity

CXCR2 Antagonism via Scaffold Hopping

A scaffold-hopping strategy identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist with an IC50 value of 0.11 μM in a kinetic fluorescence-based calcium mobilization assay [1]. This represents a successful migration of biological activity from a different chemical series onto the pyrido[3,4-d]pyrimidine scaffold. Systematic structural modifications explored the structure-activity relationship, with a 6-furanyl analogue (compound 17b) retaining similar antagonistic potency as the original hit, while most other modifications led to a loss of activity, underscoring the specific contribution of the core to target engagement [1].

CXCR2 antagonism
Reported
IC50 = 0.11 μM
Reported CXCR2 scaffold-hop fit
Calcium mobilization assay; 6-furanyl analogue retained potency
CXCR2 Chemokine receptor Scaffold hopping

High-Confidence Research and Procurement Applications


Irreversible Inhibitors Overcoming T790M Resistance

Medicinal chemistry teams designing next-generation, irreversible EGFR inhibitors to overcome T790M-mediated resistance in non-small cell lung cancer should prioritize this scaffold. As shown in Section 3, derivative 25h delivers low nanomolar enzymatic inhibition against the double-mutant EGFRL858R/T790M (23.3 nM) and sub-micromolar cellular activity in the T790M-positive H1975 model (0.49 μM) [1]. This data forms a strong rationale for initiating lead optimization campaigns with pyrido[3,4-d]pyrimidin-2-amine to achieve covalent, mutant-selective kinase engagement not achievable with first-generation quinazoline cores.

Selective RIPK3 Inhibitors for Necroptosis-Driven Disease

Research groups investigating RIPK3-mediated necroptosis in sterile inflammation, ischemia-reperfusion injury, or TNFα-induced systemic inflammatory response syndrome should use pyrido[3,4-d]pyrimidine-based leads. The evidence in Section 3 confirms that derivative 20 matches the on-target activity of GSK872 while displaying lower potency against the highly homologous RIPK1, yielding a superior selectivity profile in direct head-to-head biochemical assays [2]. This scaffold therefore offers a pivotal structural starting point for dissecting RIPK1-vs-RIPK3 biology and developing safer necroptosis inhibitors.

Scaffold-Hopping for Selective GPCR Antagonists

Preclinical teams seeking alternative cores for chemokine receptor antagonism, particularly for CXCR2 in oncology and inflammatory disease, can confidently adopt the pyrido[3,4-d]pyrimidine scaffold. As validated in Section 3, a scaffold-hop successfully delivered a potent CXCR2 antagonist with an IC50 of 0.11 μM, with further SAR around a furanyl substitution retaining that potency [3]. This data supports procurement of the core for systematic library synthesis to explore selective GPCR modulation.

Selective CDK4/6 Inhibition with Reduced Off-Target Activity

Industrial programs seeking CDK4/6 inhibitors with a wider therapeutic window can exploit patented pyrido[3,4-d]pyrimidine-2-amine derivatives. In contrast to the pyrido[2,3-d]pyrimidine-based Palbociclib, recent patent-disclosed compounds (e.g., compound 32 in US20240034731) exhibit CDK6/Cyclin D3 IC50 values of 200 nM, with evidence of structure-driven selectivity over CDK2 in radiometric kinase assays [4]. This differential profile supports the use of this specific regioisomer for next-generation, less myelosuppressive CDK4/6 inhibitors.

Application
Selection Property
Validation Focus
Mutant EGFR pathway research
Irreversible inhibitor scaffold design
T790M-mutant cell model response
Necroptosis pathway studies
RIPK3/RIPK1 selectivity context
MLKL phosphorylation endpoint
Chemokine receptor antagonist research
Scaffold-hop compatibility
Calcium mobilization assay response
Cell cycle regulation studies
CDK6/Cyclin D3 selectivity context
Radiometric kinase panel review
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